REACTION_CXSMILES
|
I[C:2]1[S:10][C:9]2[CH2:8][CH2:7][O:6][CH:5](N(C)C(=O)OC(C)(C)C)[C:4]=2[CH:3]=1.[NH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1.[CH3:26][N:27](C)CCO>O>[N:20]1([C:2]2[S:10][C:9]3[CH2:8][CH2:7][O:6][CH:5]([CH2:26][NH2:27])[C:4]=3[CH:3]=2)[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1
|
Name
|
tert-butyl (2-iodo-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)-methylcarbamate
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
IC1=CC=2C(OCCC2S1)N(C(OC(C)(C)C)=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
Cu
|
Quantity
|
6.4 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
K3PO4.3H2O
|
Quantity
|
539.3 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(CCO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 85° C. in a sealed tube for 28 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by Al2O3 column chromatography
|
Type
|
CUSTOM
|
Details
|
The Boc protecting group was removed with HCl under standard conditions
|
Reaction Time |
28 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C1=CC=2C(OCCC2S1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |